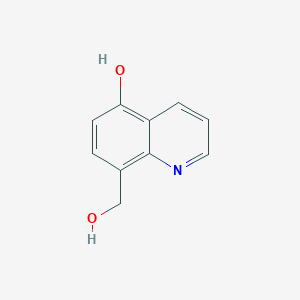
8-Hydroxymethyl-quinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxymethyl-quinolin-5-ol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
There seems to be a misunderstanding in the query. The user is asking for information on "8-Hydroxymethyl-quinolin-5-ol," but the search results primarily discuss "8-Hydroxyquinoline" and its derivatives. 8-Hydroxyquinoline is a well-known organic compound with a broad range of applications . However, "this compound" is a different molecule. It is possible the user is actually interested in "5-(Hydroxymethyl)quinolin-8-ol," which is a derivative of 8-Hydroxyquinoline .
Because of this ambiguity, the answer below will focus on the applications of 8-Hydroxyquinoline and its derivatives, including mentions of 5-(Hydroxymethyl)quinolin-8-ol where possible.
Pharmaceutical and Medicinal Applications
8-HQ derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can act as iron-chelators for neuroprotection . Several prescribed drugs incorporate the 8-HQ group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Antineurodegenerative Agents: Certain 8-HQ derivatives, such as clioquinol (CQ), HLA-20, M30, and VK-28, have demonstrated potent antineurodegenerative effects . These compounds have shown promise in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis by restoring metal balance .
- Anticancer Agents: 8-HQ derivatives, including CQ and nitroxoline (NQ), exhibit anticancer activity . These compounds can selectively target cancer cells and inhibit tumor growth by chelating copper and zinc ions, which are essential for tumor angiogenesis .
- Antimicrobial Agents: 8-HQ derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, and Pseudomonas aeruginosa . Some derivatives have also shown effectiveness against antibiotic-resistant E. coli strains .
- Metal Chelators: 8-HQ is a potent chelator that can restore metal balance and may be useful for treating metal-related diseases . Its ability to form complexes with divalent metal ions through chelation underlies many of its bioactivities and therapeutic potentials .
Chemosensors
8-HQ and its derivatives are used in fluorescent chemosensors for detecting biologically and environmentally important metal ions, such as Aluminum (Al3+) and Zinc (Zn2+) . Chemosensors are molecules that associate with a target analyte and provide a measurable response indicating binding . The chelating ability of 8-HQ towards metal cations makes them highly effective in fluorescent sensing applications .
Other Applications
- OLEDs: 8-Hydroxyquinoline and its derivatives can be used as electron carriers in organic light-emitting diodes (OLEDs) .
- Analytical Chemistry: 8-Hydroxyquinoline ligand can be applied for analytical purposes and separation techniques and is an excellent reagent for gravimetric analysis and extraction of metal ions .
- Insecticides: In the medicinal field, 8-hydroxyquinoline derivatives can be used as insecticides .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
8-(hydroxymethyl)quinolin-5-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-5,12-13H,6H2 |
InChI-Schlüssel |
HDUFUDDMQJBEEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














